7-Chloro-3,3,5-trimethylhepta-1,5-diene
Description
7-Chloro-3,3,5-trimethylhepta-1,5-diene is a chlorinated aliphatic diene characterized by a seven-carbon chain with chlorine at position 7 and three methyl groups at positions 3, 3, and 5.
Properties
CAS No. |
78076-27-4 |
|---|---|
Molecular Formula |
C10H17Cl |
Molecular Weight |
172.69 g/mol |
IUPAC Name |
7-chloro-3,3,5-trimethylhepta-1,5-diene |
InChI |
InChI=1S/C10H17Cl/c1-5-10(3,4)8-9(2)6-7-11/h5-6H,1,7-8H2,2-4H3 |
InChI Key |
KFAMRERRTWCPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)CC(C)(C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,3,5-trimethylhepta-1,5-diene typically involves the chlorination of 3,3,5-trimethylhepta-1,5-diene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,3,5-trimethylhepta-1,5-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of double bonds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HCl, HBr): Participate in addition reactions to form halogenated products.
Oxidizing Agents (e.g., KMnO4, O3): Used for oxidation of double bonds.
Major Products Formed
Halogenated Alkenes: Formed through electrophilic addition of halogens.
Alcohols and Ketones: Result from oxidation reactions.
Scientific Research Applications
7-Chloro-3,3,5-trimethylhepta-1,5-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-3,3,5-trimethylhepta-1,5-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that can further react with other molecules. The presence of the chlorine atom and double bonds allows for diverse chemical reactivity, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
- Structure : Features a chlorinated indole ring (aromatic system) with a methyl group at position 3 and a carboxylic acid at position 2 .
- Key Differences: The indole derivative’s aromaticity contrasts with the aliphatic diene backbone of the target compound. Functional groups: Carboxylic acid in the indole derivative vs. nonpolar diene and methyl groups in the target compound.
- Implications :
- The indole derivative’s polarity enhances solubility in polar solvents, while the target compound’s hydrophobicity suggests preferential solubility in organic solvents.
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- Structure : A complex heterocyclic system with chlorine, methyl, and ester groups .
- Key Differences: The benzodithiazine core introduces sulfur and nitrogen atoms, absent in the target compound. Multiple functional groups (ester, hydrazino) enable diverse reactivity, unlike the target’s simpler diene system.
- Implications :
Elemental Composition and Physical Properties
- Notable Trends: The target compound’s higher carbon and hydrogen percentages reflect its aliphatic nature, whereas nitrogen-containing analogs (e.g., benzodithiazine) exhibit lower carbon content. Chlorine content varies with molecular weight; the target compound’s 20.3% Cl is comparable to the indole derivative (15.9%) but higher than the benzodithiazine (8.2%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
